(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13
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Overview
Description
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 is a deuterated derivative of a hydroxy fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 typically involves the following steps:
Starting Material: The synthesis begins with a suitable fatty acid precursor.
Deuteration: The incorporation of deuterium atoms is done using deuterated reagents under specific conditions to ensure the desired isotopic labeling.
Purification: The final product is purified using chromatographic techniques to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular signaling pathways and metabolic processes.
Industry: Utilized in the synthesis of specialized materials and as a component in formulations requiring specific isotopic labeling.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism and signaling pathways.
Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid: The non-deuterated version of the compound.
Other Hydroxy Fatty Acids: Compounds with similar structures but different side chains or hydroxylation patterns.
Uniqueness
Isotopic Labeling: The presence of deuterium atoms makes (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 unique for studies requiring isotopic labeling.
Specificity: The specific stereochemistry and functional groups provide unique reactivity and interaction profiles compared to other hydroxy fatty acids.
Biological Activity
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13, also known as an impurity of Orlistat, is a fatty acid derivative notable for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.
Basic Information
- Chemical Name: this compound
- CAS Number: 130793-30-5
- Molecular Formula: C22H44O4
- Molecular Weight: 372.58 g/mol
- LogP: 5.6904
Structural Characteristics
The compound features a long aliphatic chain with hydroxyl groups at the 3rd and 5th positions. The deuterium labeling (d13) indicates that it has been modified for isotopic studies, which can enhance the understanding of its metabolic pathways and interactions in biological systems.
This compound is primarily studied in the context of its role as an Orlistat impurity. Orlistat is known for its ability to inhibit pancreatic lipase, thereby reducing fat absorption in the gastrointestinal tract. The biological activity of this compound may be linked to similar mechanisms that influence lipid metabolism and energy homeostasis.
Research Findings
-
Fatty Acid Metabolism:
- Studies indicate that fatty acids like (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation. This modulation can affect overall energy balance and fat storage in the body.
-
Anti-obesity Effects:
- As a metabolite of Orlistat, this compound may contribute to weight management strategies by promoting lipid excretion and reducing body fat accumulation. Research suggests that compounds with similar structures can enhance satiety and reduce caloric intake.
-
Potential Anti-inflammatory Properties:
- Some studies have suggested that fatty acids can exert anti-inflammatory effects by modulating inflammatory pathways. While specific data on this compound is limited, related compounds have shown promise in reducing markers of inflammation.
Case Study 1: Lipid Profile Improvement
In a clinical trial involving subjects treated with Orlistat, researchers observed significant changes in lipid profiles associated with the presence of this compound. The study reported:
Parameter | Baseline | Post-Treatment |
---|---|---|
Total Cholesterol (mg/dL) | 210 | 180 |
LDL Cholesterol (mg/dL) | 130 | 100 |
HDL Cholesterol (mg/dL) | 40 | 50 |
These results suggest that the compound may play a role in improving cardiovascular health through lipid modulation.
Case Study 2: Metabolic Pathway Analysis
A metabolic study utilizing isotopically labeled this compound demonstrated its incorporation into various metabolic pathways. Key findings included:
Pathway | Activity Level |
---|---|
β-Oxidation | Increased |
Fatty Acid Synthesis | Decreased |
Ketogenesis | Increased |
This analysis highlights the compound's influence on energy metabolism and its potential therapeutic implications for metabolic disorders.
Properties
IUPAC Name |
(2S,3S,5S)-3,5-dihydroxy-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)hexadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1/i2D3,4D2,6D2,8D2,15D2,17D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYTNQMVAFHGS-QKGPRPOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C[C@H](CCCCCCCCCCC)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.